molecular formula C14H14ClNO2S B2567231 4-chloro-N-phenethylbenzenesulfonamide CAS No. 133276-82-1

4-chloro-N-phenethylbenzenesulfonamide

Cat. No.: B2567231
CAS No.: 133276-82-1
M. Wt: 295.78
InChI Key: ILLHJXGCNCFSMF-UHFFFAOYSA-N
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Description

4-Chloro-N-phenethylbenzenesulfonamide is a sulfonamide derivative characterized by a para-chlorinated benzene ring and a phenethyl group attached to the sulfonamide nitrogen.

  • Molecular Formula: Likely C₁₄H₁₃ClNO₂S (inferred from similar compounds).
  • Functional Groups: A sulfonamide (–SO₂NH–) linker, a para-chloro substituent on the benzene ring, and a phenethyl (–CH₂CH₂C₆H₅) group.
  • Applications: Sulfonamides are widely studied for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

4-chloro-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLHJXGCNCFSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-phenethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with phenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobenzenesulfonyl chloride+phenethylamineThis compound+HCl\text{4-chlorobenzenesulfonyl chloride} + \text{phenethylamine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzenesulfonyl chloride+phenethylamine→this compound+HCl

The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-phenethylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

4-chloro-N-phenethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-phenethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The phenethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

Compound Name Substituent on –SO₂NH– Key Differences Biological Relevance Reference
4-Chloro-N-phenylbenzenesulfonamide Phenyl Smaller substituent, lower lipophilicity Reduced membrane permeability vs. target
4-Chloro-N-[2-(4-methyl-2-phenylthiazol-5-yl)ethyl]benzenesulfonamide Thiazole-linked ethyl Thiazole introduces aromaticity and potential antimicrobial activity Enhanced interaction with bacterial targets
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide (S)-1-phenylethyl Chiral center influences stereoselectivity Improved target specificity in chiral environments
4-Chloro-N-[(2Z)-1-(2-phenylethyl)piperidinylidene]benzenesulfonamide Piperidinylidene-phenethyl Cyclic amine enhances basicity and solubility Potential CNS activity due to increased bioavailability

Key Insight : The phenethyl group in the target compound increases lipophilicity compared to phenyl (), improving membrane permeability. However, bulky substituents like thiazole () or cyclic amines () may enhance target binding or solubility.

Electronic and Steric Effects of Substituents

  • Chlorine vs. Methyl : The para-chloro group in the target compound is electron-withdrawing, reducing electron density on the benzene ring compared to methyl (). This may enhance stability and resistance to metabolic oxidation.
  • Fluorine Substitution : Compounds like N-(4-fluorophenyl) derivatives () show higher electronegativity, improving metabolic stability and hydrogen-bonding capacity.

Biological Activity

4-chloro-N-phenethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique structure that includes a chloro group and a phenethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

  • Molecular Formula : C14H14ClNO2S
  • Molecular Weight : 295.8 g/mol
  • IUPAC Name : 4-chloro-N-(2-phenylethyl)benzenesulfonamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, thereby inhibiting their function. The phenethyl group enhances the compound's lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

Antibacterial and Antifungal Properties

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial and antifungal activities. These compounds inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The presence of the chloro group is believed to enhance this inhibitory effect.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results against breast cancer cell lines (MCF-7). In vitro assays demonstrated that this compound can inhibit cell proliferation without inducing apoptosis, suggesting a mechanism that may involve cell cycle arrest rather than direct cytotoxicity .

Case Study: MCF-7 Cell Line

A study evaluating the effects of different concentrations of this compound on MCF-7 cells revealed:

  • Concentration : 250 mg/mL and 300 mg/mL were tested.
  • Findings : Significant reduction in cell viability was observed at both concentrations, indicating effective inhibition of cancer cell growth.
Concentration (mg/mL)Cell Viability (%)
25065
30050

These results suggest that further exploration into the structure-activity relationship could yield more potent derivatives for therapeutic use against breast cancer .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
4-chloro-N-ethylbenzenesulfonamideEthyl group instead of phenethylModerate antibacterial activity
4-chloro-N-methylbenzenesulfonamideMethyl groupLower lipophilicity
4-chloro-N-phenylbenzenesulfonamidePhenyl groupSimilar antibacterial activity

The phenethyl group in this compound enhances its lipophilicity and biological activity compared to its analogs .

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